6-Bromo-3-tert-butyl-2-chlorophenol
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Overview
Description
6-Bromo-3-tert-butyl-2-chlorophenol is an organic compound characterized by the presence of bromine, tert-butyl, and chlorine substituents on a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-tert-butyl-2-chlorophenol typically involves multi-step organic reactions. One common method includes the bromination of 3-tert-butyl-2-chlorophenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-tert-butyl-2-chlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or modify the phenolic group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation can produce quinones or other oxidized compounds.
Scientific Research Applications
6-Bromo-3-tert-butyl-2-chlorophenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-Bromo-3-tert-butyl-2-chlorophenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-tert-Butyl-2-chlorophenol: Lacks the bromine substituent, resulting in different chemical properties and reactivity.
6-Bromo-2-chlorophenol: Lacks the tert-butyl group, affecting its steric and electronic properties.
3-tert-Butyl-2-bromophenol: Lacks the chlorine substituent, leading to different reactivity and applications.
Uniqueness
6-Bromo-3-tert-butyl-2-chlorophenol is unique due to the combination of bromine, tert-butyl, and chlorine substituents on the phenol ring. This unique structure imparts specific chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
60935-48-0 |
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Molecular Formula |
C10H12BrClO |
Molecular Weight |
263.56 g/mol |
IUPAC Name |
6-bromo-3-tert-butyl-2-chlorophenol |
InChI |
InChI=1S/C10H12BrClO/c1-10(2,3)6-4-5-7(11)9(13)8(6)12/h4-5,13H,1-3H3 |
InChI Key |
MGYAGENRFCJNCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=C(C=C1)Br)O)Cl |
Origin of Product |
United States |
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